Lithium succinate
Overview
Description
Lithium succinate, also known as dilithium butanedioate, is a compound with the chemical formula C₄H₄Li₂O₄. It is the dilithium salt of succinic acid and is used in various medical and industrial applications. This compound is particularly noted for its use in the treatment of seborrhoeic dermatitis and has been proposed for the treatment of anogenital warts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium succinate can be synthesized through the neutralization of succinic acid with lithium hydroxide. The reaction typically proceeds as follows:
C4H6O4+2LiOH→C4H4Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the resulting this compound is then isolated by evaporation of the solvent .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium fumarate.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different lithium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium fumarate
Reduction: Various this compound derivatives
Substitution: Different lithium salts depending on the substituent used
Scientific Research Applications
Lithium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Used in the treatment of seborrhoeic dermatitis and proposed for the treatment of anogenital warts. .
Industry: Employed in the production of specialty chemicals and as a component in certain types of batteries.
Mechanism of Action
Lithium succinate exerts its effects through several molecular targets and pathways:
Inositol Monophosphatase Inhibition: this compound inhibits inositol monophosphatase, leading to decreased inositol phosphate levels and affecting various signaling pathways.
Glycogen Synthase Kinase-3 Beta Inhibition: It inhibits glycogen synthase kinase-3 beta, which plays a role in mood regulation and neuroprotection.
Glutamate Receptor Modulation: This compound modulates glutamate receptors, which are involved in neurotransmission and neuroplasticity
Comparison with Similar Compounds
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt used for similar medical applications.
Lithium Fumarate: Formed through the oxidation of lithium succinate and used in various chemical applications
Uniqueness
This compound is unique due to its specific applications in dermatology and its potential neuroprotective effects. Unlike lithium carbonate and lithium citrate, which are primarily used for mood stabilization, this compound has a broader range of applications, including its use in treating skin conditions and its potential in neuroprotection .
Biological Activity
Lithium succinate is a lithium salt of succinic acid, recognized for its diverse biological activities. This compound has garnered interest in various therapeutic applications, particularly in dermatology and psychiatry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic uses, and relevant research findings.
This compound belongs to the class of organic compounds known as dicarboxylic acids and derivatives. It is characterized by its ability to interact with several biological targets, influencing cellular signaling pathways.
Key Mechanisms:
- Inhibition of Inositol Monophosphatase: this compound acts primarily through the inhibition of inositol monophosphatase (IMPA), which is crucial for phosphoinositide signaling pathways in neurons. This inhibition leads to increased levels of inositol, affecting neurotransmitter release and neuronal excitability .
- Regulation of Glycogen Synthase Kinase-3 Beta (GSK-3β): Lithium compounds modulate GSK-3β activity, which is involved in various cellular processes including cell survival, differentiation, and metabolism. This modulation is significant for mood stabilization and neuroprotection .
- Antimicrobial Activity: this compound exhibits antimicrobial properties, particularly against the Malassezia yeast implicated in seborrheic dermatitis. Its antifungal action helps control skin conditions by reducing inflammation and promoting skin healing .
Therapeutic Applications
This compound has been explored for various therapeutic uses:
-
Dermatological Uses:
- Seborrheic Dermatitis Treatment: this compound is utilized in topical formulations to treat seborrheic dermatitis due to its antifungal and anti-inflammatory properties. Clinical studies have shown its effectiveness in reducing symptoms associated with this condition .
- Mechanism: The compound helps regulate sebum production while combating fungal growth on the skin .
- Psychiatric Applications:
Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Clinical Trials: A double-blind, placebo-controlled trial demonstrated the efficacy of this compound in treating seborrheic dermatitis, highlighting significant improvements in patient symptoms compared to placebo .
- Case Studies: Reports indicate successful management of mood disorders with this compound as part of a broader treatment regimen, supporting its role as an adjunct therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
lithium;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUMILKBSMSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6LiO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905106 | |
Record name | Lithium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16090-09-8 | |
Record name | Lithium succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilithium succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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